molecular formula C9H13NO3S B13679522 Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate

Cat. No.: B13679522
M. Wt: 215.27 g/mol
InChI Key: UCULRTLQWPZCTI-UHFFFAOYSA-N
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Description

Ethyl 3-hydroxy-3-(4-methyl-2-thiazolyl)propanoate is an ester derivative featuring a hydroxy group at the β-position and a 4-methyl-substituted thiazole ring. This compound combines the reactivity of an ester with the electronic and steric effects of the thiazole moiety, a heterocycle known for its role in pharmaceuticals and agrochemicals.

Properties

Molecular Formula

C9H13NO3S

Molecular Weight

215.27 g/mol

IUPAC Name

ethyl 3-hydroxy-3-(4-methyl-1,3-thiazol-2-yl)propanoate

InChI

InChI=1S/C9H13NO3S/c1-3-13-8(12)4-7(11)9-10-6(2)5-14-9/h5,7,11H,3-4H2,1-2H3

InChI Key

UCULRTLQWPZCTI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC(C1=NC(=CS1)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate typically involves the reaction of ethyl acetoacetate with 4-methyl-2-thiazolylamine under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the thiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The thiazole ring can be reduced under specific conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of ethyl 3-oxo-3-(4-methyl-2-thiazolyl)propanoate.

    Reduction: Formation of this compound derivatives.

    Substitution: Formation of substituted thiazole derivatives.

Scientific Research Applications

Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. The hydroxyl group may also play a role in the compound’s reactivity and interaction with biological molecules.

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key structural features differentiate it from other propanoate esters:

  • Thiazole Ring: The 4-methylthiazole substituent distinguishes it from sulfur-containing analogs like ethyl 3-(methylthio)propanoate (a pineapple aroma compound).

Physical and Chemical Properties

Compound Molecular Weight (g/mol) Key Functional Groups LogP (Estimated) Applications References
Ethyl 3-Hydroxy-3-(4-methyl-2-thiazolyl)propanoate ~245.3* Ester, Hydroxy, Thiazole 1.8–2.5 Pharmaceuticals, Synthesis
Ethyl hexanoate 144.21 Ester 2.7 Food aroma, Fragrances
Ethyl 3-(methylthio)propanoate 148.2 Ester, Methylthio 1.5 Flavoring agents
Ethyl 3-cyclopropyl-3-oxopropanoate 170.2 Ester, Cyclopropyl, Oxo 1.2 Synthetic intermediates

*Estimated based on structural analogs.

Research Findings and Gaps

  • Biological Activity : Thiazole derivatives (e.g., ) show promise in drug discovery, suggesting the hydroxy-thiazole motif could enhance bioactivity. However, pharmacological studies on the target compound are absent in the evidence .
  • Synthetic Feasibility: The compound’s synthesis likely parallels methods for ethyl 3-oxopropanoate derivatives, but optimization for yield and purity remains unexplored .

Biological Activity

Ethyl 3-hydroxy-3-(4-methyl-2-thiazolyl)propanoate is a compound of interest due to its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound features a thiazole ring, which is known for its significant role in various biological activities. The presence of the 4-methyl group enhances its pharmacological properties, making it a candidate for further investigation.

1. Antitumor Activity

Research indicates that compounds containing thiazole moieties exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that ethyl derivatives with thiazole structures can inhibit cell proliferation effectively. The structure-activity relationship (SAR) analysis suggests that the thiazole ring's electron-donating properties contribute significantly to its anticancer potential.

CompoundCell Line TestedIC50 (µg/mL)Mechanism
This compoundHT291.61 ± 1.92Induces apoptosis
Other Thiazole DerivativesA-4311.98 ± 1.22Inhibits Bcl-2

The interaction of these compounds with cellular proteins, such as Bcl-2, has been studied using molecular dynamics simulations, indicating hydrophobic interactions as a key factor in their activity .

2. Antioxidant Activity

The antioxidant potential of this compound has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. The compound demonstrated significant scavenging ability against reactive oxygen species (ROS), which is crucial for mitigating oxidative stress-related diseases.

Assay TypeEC50 (mg/mL)Comparative Activity
DPPH Scavenging0.0138 ± 0.0029More active than Vitamin E (0.0304 ± 0.0024)
ABTS Scavenging0.0146 ± 0.0016Comparable to standard antioxidants

These findings suggest that the compound's thiazole structure plays a vital role in enhancing its antioxidant capacity .

3. Anticonvulsant Activity

Thiazole derivatives have also been investigated for their anticonvulsant properties. This compound has shown promise in preclinical models, exhibiting significant protective effects against seizure-induced conditions.

Case Studies and Research Findings

A comprehensive study published in MDPI highlighted several thiazole derivatives' biological activities, emphasizing their potential as therapeutic agents against cancer and other diseases . Another research effort focused on the synthesis of new thiazolidine derivatives demonstrated enhanced antioxidant properties compared to traditional phenazone derivatives .

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